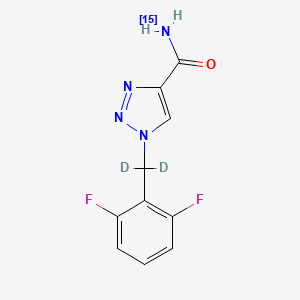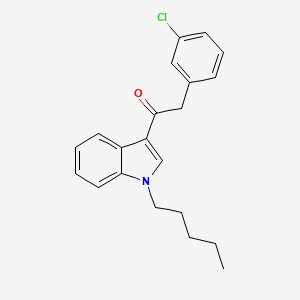
D-Lyxose-2-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Lyxose-2-13C is a stable isotope-labeled carbohydrate molecule . It is the C’-2 epimer of D-xylose . It is used in molecular model calculations for drug binding and recognition studies related to aldose reductase .
Synthesis Analysis
A novel D-lyxose isomerase has been identified within the genome of a hyperthermophilic archaeon belonging to the Thermofilum species . This enzyme has been cloned and over-expressed in Escherichia coli and biochemically characterized . The enzyme is highly specific for the substrate D-lyxose, showing less than 2% activity towards mannose and other substrates reported for lyxose isomerases .Molecular Structure Analysis
The molecular formula of D-Lyxose-2-13C is C4 [13C]H10O5 . Its molecular weight is 151.12 .Chemical Reactions Analysis
D-Lyxose isomerase (d-LI, EC 5.3.1.15), an important aldose-ketose isomerase, catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose .Physical And Chemical Properties Analysis
This is the most thermoactive and thermostable lyxose isomerase reported to date, showing activity above 95°C and retaining 60% of its activity after 60 min incubation at 80°C . This lyxose isomerase is stable in the presence of 50% (v/v) of solvents ethanol, methanol, acetonitrile and DMSO .Scientific Research Applications
Biochemical and Structural Characterisation
A novel D-lyxose isomerase has been identified within the genome of a hyperthermophilic archaeon belonging to the Thermofilum species . This enzyme is highly specific for the substrate D-lyxose, showing less than 2% activity towards mannose and other substrates reported for lyxose isomerases . This is the most thermoactive and thermostable lyxose isomerase reported to date, showing activity above 95°C and retaining 60% of its activity after 60 min incubation at 80°C .
Industrial Applications
The overall properties of high substrate specificity, thermostability, and solvent tolerance make this lyxose isomerase enzyme a good candidate for potential industrial applications .
Production of Functional Sugars
D-lyxose isomerase (d-LI, EC 5.3.1.15), an important aldose-ketose isomerase, catalyzes the reverse isomerization reaction between d-xylulose and d-lyxose, as well as d-fructose and d-mannose . d-LI has drawn researchers’ attention due to its broad substrate specificity and high potential for enzymatic production of some functional sugars .
Biomolecular NMR and Metabolism
D-Lyxose-2-13C is used in Biomolecular NMR and Metabolism studies .
Precursor for Immune Stimulant
D-lyxose is the precursor for the immune stimulant α-galactosylceramide .
Anti-tumor Agents
Mechanism of Action
Target of Action
D-Lyxose-2-13C is a stable isotope of D-Lyxose . D-Lyxose is an endogenous metabolite , which means it is naturally produced within the body. The primary targets of D-Lyxose-2-13C are likely to be the same as those of D-Lyxose, which include various metabolic enzymes and proteases .
Mode of Action
It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests that D-Lyxose-2-13C may interact with its targets in a similar manner, serving as a tracer in biochemical reactions.
Biochemical Pathways
D-Lyxose is involved in various biochemical pathways. It is converted into xylulose by D-Lyxose isomerase , an important aldose-ketose isomerase that catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose . This suggests that D-Lyxose-2-13C could be involved in similar biochemical pathways, affecting the metabolism of these sugars.
Pharmacokinetics
It is known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the ADME properties of D-Lyxose-2-13C could be influenced by its isotopic labeling, potentially affecting its bioavailability.
Safety and Hazards
Future Directions
Functional sugars have attracted attention because of their wide application prospects in the food, cosmetics, and pharmaceutical industries in recent decades . The enzymatic conversion of functional sugars is preferred, because these methods can be more moderate, efficient, and sustainable . These overall properties of high substrate specificity, thermostability and solvent tolerance make this lyxose isomerase enzyme a good candidate for potential industrial applications .
properties
| { "Design of the Synthesis Pathway": "The synthesis of D-Lyxose-2-13C can be achieved through a multi-step process involving protection, reduction, and isotopic labeling reactions.", "Starting Materials": ["D-Glucose", "13C-labeled methanol", "Acetone", "Sodium borohydride", "Methanesulfonic acid", "Toluene", "Trimethylsilyl chloride", "Triethylamine", "Bromine"], "Reaction": ["1. Protection of the hydroxyl groups of D-glucose with trimethylsilyl chloride and triethylamine to form the corresponding TMS ethers.", "2. Reduction of the TMS ethers with sodium borohydride in methanol to form the corresponding alcohols.", "3. Conversion of the alcohols to the corresponding acetals with acetone and methanesulfonic acid.", "4. Isotopic labeling of the C2 position of the acetals with 13C-labeled methanol in the presence of toluene and bromine.", "5. Deprotection of the acetals with methanesulfonic acid to yield D-Lyxose-2-13C."] } | |
CAS RN |
83379-39-9 |
Product Name |
D-Lyxose-2-13C |
Molecular Formula |
C5H10O5 |
Molecular Weight |
151.122 |
IUPAC Name |
(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i3+1 |
InChI Key |
PYMYPHUHKUWMLA-RYINFSMFSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![D-[4,5-2H2]Glucose](/img/structure/B583772.png)

![4-Methoxy-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B583775.png)

![(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583780.png)

![DL-[2-13C]Glyceraldehyde](/img/structure/B583784.png)
![3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B583786.png)
![D-[3-13C]Glyceraldehyde](/img/structure/B583789.png)

![DL-[1,3-13C2]Glyceraldehyde](/img/structure/B583794.png)